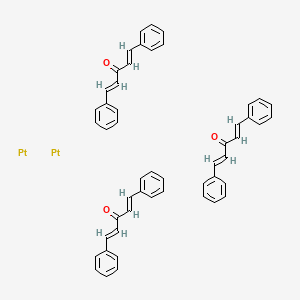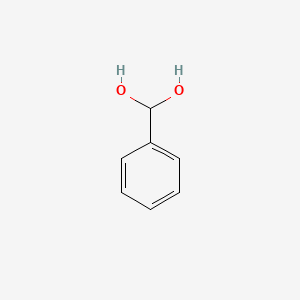
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);2-ethylcyclopenta-1,3-diene is a coordination compound where cobalt is in the +2 oxidation state, coordinated with 2-ethylcyclopenta-1,3-diene. This compound belongs to the class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions. These complexes have significant applications in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopenta-1,3-diene typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) under retro-Diels-Alder reaction conditions . The resulting cyclopentadiene derivatives can then be coordinated with cobalt(2+) ions to form the desired complex.
Industrial Production Methods
Industrial production of cobalt(2+);2-ethylcyclopenta-1,3-diene involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes the use of cobalt salts and cyclopentadiene derivatives under controlled temperature and pressure conditions to ensure efficient coordination.
化学反应分析
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.
科学研究应用
Cobalt(2+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and hydrovinylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
作用机制
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Cobalt(2+);2-ethylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cobalt(2+);cyclopentadiene: Similar in structure but without the ethyl substitution, leading to different reactivity and stability.
Nickel(2+);2-ethylcyclopenta-1,3-diene: Similar coordination chemistry but with nickel instead of cobalt, resulting in different catalytic properties.
Iron(2+);2-ethylcyclopenta-1,3-diene: Another transition metal complex with similar ligands but different redox behavior and catalytic activity.
These comparisons highlight the unique properties of this compound, such as its specific redox behavior and catalytic efficiency in certain reactions .
属性
分子式 |
C14H18Co |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI 键 |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)



![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)

![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)



![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
